

7-Hydroxy Loxapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxy Loxapine-d8

Cat. No.: B15142106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, biochemical properties, and analytical applications of **7-Hydroxy Loxapine-d8**. This deuterated internal standard is crucial for the accurate quantification of loxapine and its metabolites in various biological matrices, playing a significant role in pharmacokinetic studies and therapeutic drug monitoring.

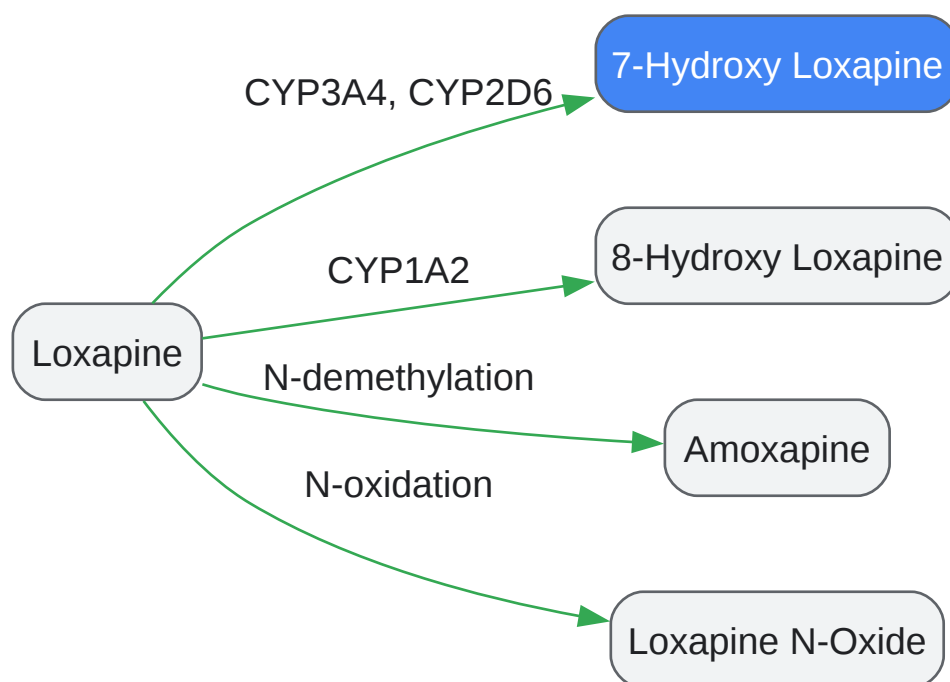
Commercial Availability and Product Specifications

7-Hydroxy Loxapine-d8 is commercially available from several specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment are lot-dependent and provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes typical product specifications. Researchers are strongly advised to consult the supplier's CoA for precise data.

Parameter	Typical Specification	Supplier Examples
Product Name	7-Hydroxy Loxapine-d8	Simson Pharma Limited, MedChemExpress[1], LGC Standards[2], Veeprho[3]
Synonyms	2-Chloro-11-(4-methyl-d3-piperazin-1-yl)-dibenzo[b,f][4]oxazepin-7-ol-d4; Loxapine-d8, 7-hydroxy-	Multiple Suppliers
Molecular Formula	C ₁₈ H ₁₀ D ₈ ClN ₃ O ₂	MedChemExpress[1], Santa Cruz Biotechnology[5]
Molecular Weight	~351.86 g/mol	MedChemExpress[1], Santa Cruz Biotechnology[5]
CAS Number	Not consistently assigned (unlabeled: 37081-75-7)[5]	Multiple Suppliers
Typical Purity	≥98% (by HPLC)	Inferred from supplier quality statements
Isotopic Enrichment	≥99% Deuterium	Inferred from intended use as an internal standard
Physical Appearance	Solid (e.g., crystalline solid, powder)	General knowledge
Storage Conditions	-20°C for long-term storage	MedChemExpress[1]
Solubility	Soluble in organic solvents (e.g., DMSO, Methanol)	General knowledge for similar compounds

Biochemical Context: Loxapine Metabolism

Loxapine, a dibenzoxazepine antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its active metabolite, 7-Hydroxy Loxapine, is a key pathway. Understanding this metabolic route is essential for interpreting pharmacokinetic data.

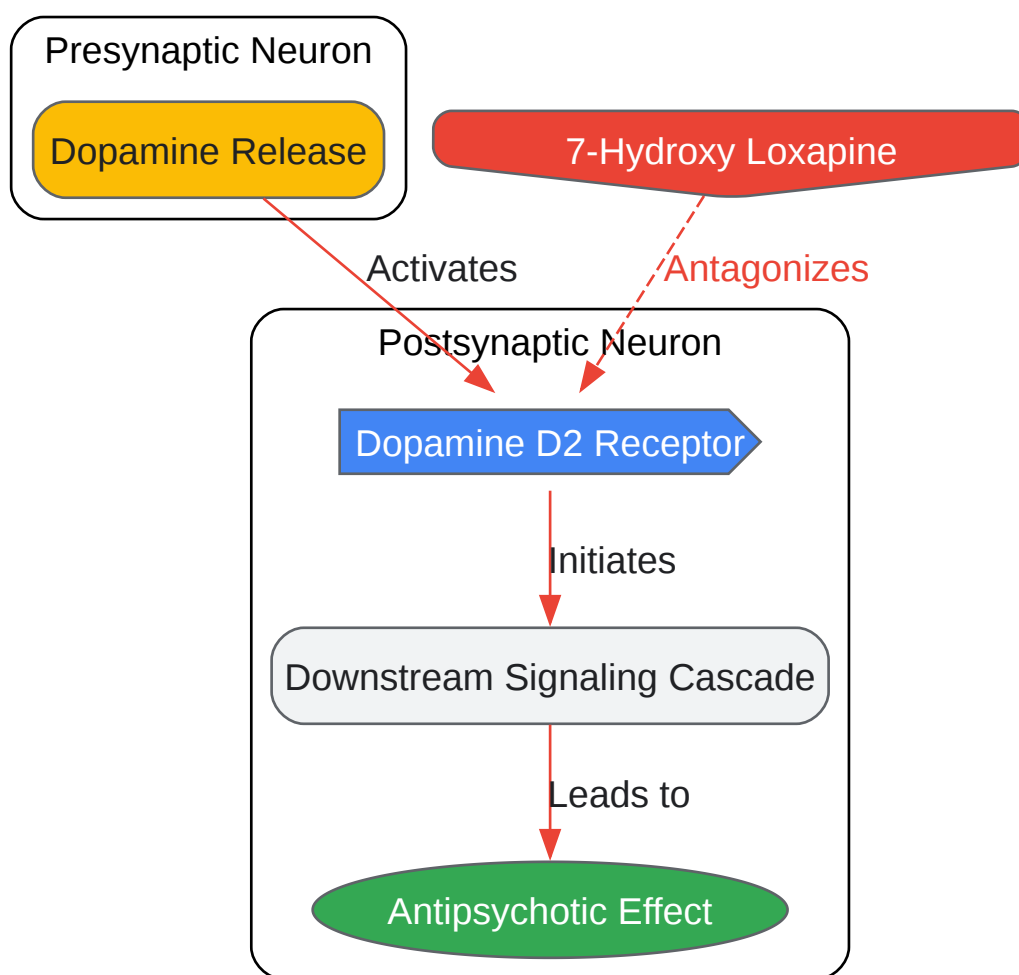


[Click to download full resolution via product page](#)

Loxapine Metabolic Pathway

Signaling Pathway Involvement

Loxapine and its active metabolites, including 7-Hydroxy Loxapine, exert their antipsychotic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. 7-Hydroxy Loxapine, in particular, exhibits a high affinity for the D2 receptor, contributing significantly to the overall pharmacological activity of the parent drug.



[Click to download full resolution via product page](#)

Simplified Dopamine D2 Receptor Antagonism

Experimental Protocols: Bioanalytical Quantification

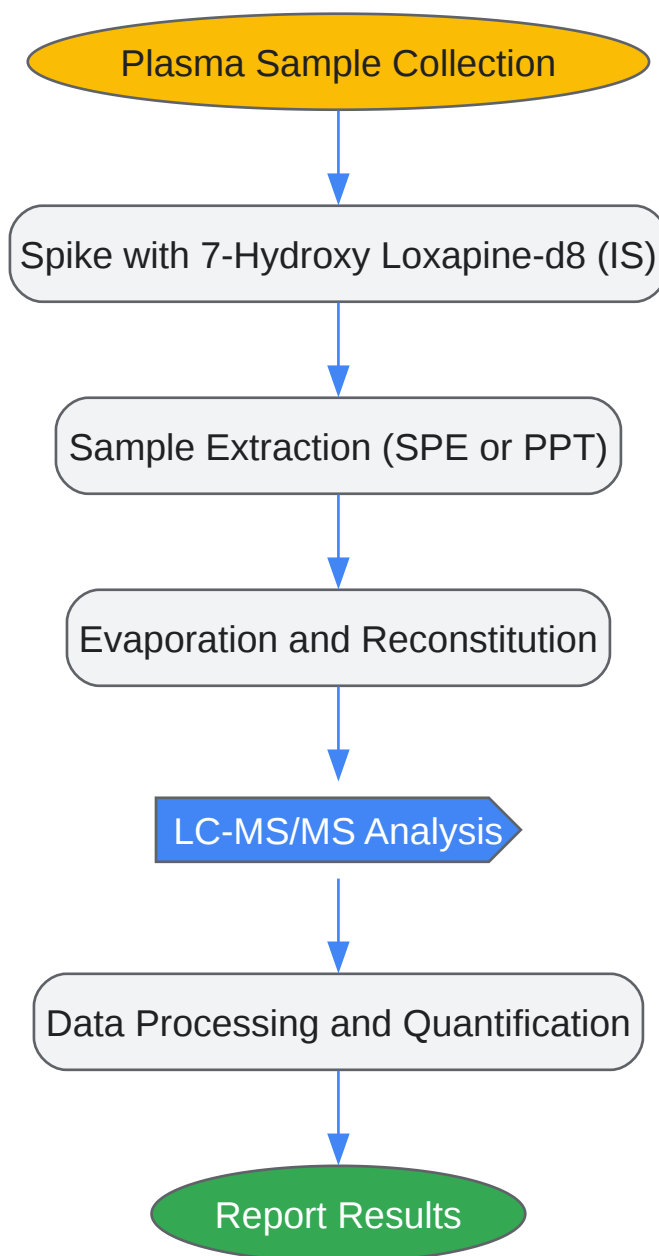
7-Hydroxy Loxapine-d8 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of loxapine and its metabolites in biological matrices like plasma.^{[4][6][7]} The following is a representative protocol based on published methodologies.

Objective: To determine the concentration of loxapine, 7-hydroxy loxapine, and other metabolites in human plasma using **7-Hydroxy Loxapine-d8** as an internal standard.

Materials:

- Human plasma samples
- **7-Hydroxy Loxapine-d8** (Internal Standard, IS)
- Loxapine, 7-Hydroxy Loxapine, and other metabolite reference standards
- Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Workflow:



[Click to download full resolution via product page](#)

Bioanalytical Workflow

Methodology:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of loxapine, its metabolites, and **7-Hydroxy Loxapine-d8** in an appropriate organic solvent (e.g., methanol).

- Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.
- Prepare a working solution of the internal standard (**7-Hydroxy Loxapine-d8**).
- Sample Preparation:
 - To a 100 μ L aliquot of plasma sample, standard, or QC, add 25 μ L of the **7-Hydroxy Loxapine-d8** internal standard working solution and vortex.
 - Protein Precipitation (PPT): Add 300 μ L of cold acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
 - Solid Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge for extraction to achieve a cleaner sample. Condition the cartridge, load the sample, wash, and elute the analytes.
- Evaporation and Reconstitution:
 - Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for injection (e.g., 100 μ L of 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μ L.
 - Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) positive.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
- Data Analysis:
 - Integrate the peak areas for each analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
 - Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of **7-Hydroxy Loxapine-d8** for research and development purposes. For specific applications, it is imperative to consult detailed product documentation from the supplier and relevant scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxy Loxapine-D8 | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]

- 6. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7-Hydroxy Loxapine-d8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142106#commercial-availability-of-7-hydroxy-loxapine-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com